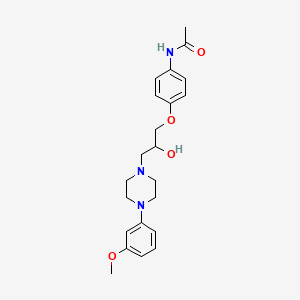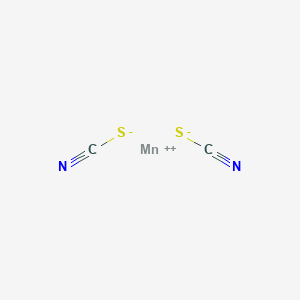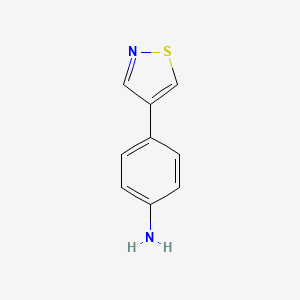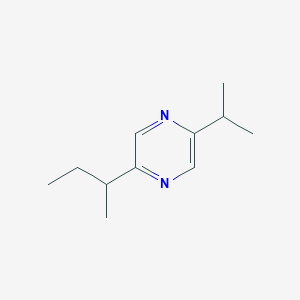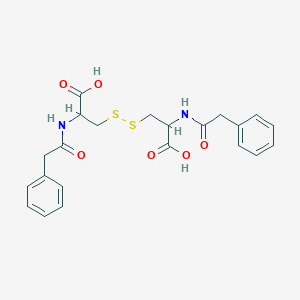
Ethoxythiophenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethoxythiophenyl is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications. This compound, specifically, is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the thiophene ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethoxythiophenyl can be achieved through several methods. One common approach involves the reaction of thiophene with ethyl iodide in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). The ethylation of thiophene results in the formation of this compound.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a thiophene boronic acid derivative reacts with an ethyl halide in the presence of a palladium catalyst and a base, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial processes.
化学反应分析
Types of Reactions
Ethoxythiophenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
科学研究应用
Ethoxythiophenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound compounds in drug development, particularly for targeting specific enzymes and receptors.
Industry: this compound is used in the production of conductive polymers, which have applications in electronic devices, sensors, and batteries.
作用机制
The mechanism of action of ethoxythiophenyl compounds depends on their specific chemical structure and the target they interact with. In general, these compounds can act as inhibitors or activators of enzymes, receptors, or other biomolecules. The ethoxy group can influence the compound’s binding affinity and selectivity towards its target, affecting the overall biological activity.
For example, this compound derivatives may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, they may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Ethoxythiophenyl can be compared with other thiophene derivatives, such as:
Thiophenol: Contains a thiol group (-SH) instead of an ethoxy group. Thiophenol is more reactive towards oxidation and can form disulfides.
4-Methoxythiophenol: Contains a methoxy group (-OCH3) instead of an ethoxy group. The methoxy group is less bulky than the ethoxy group, which can influence the compound’s reactivity and binding properties.
This compound is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and influence its chemical reactivity. This makes it a valuable compound for various applications in research and industry.
属性
| 54815-45-1 | |
分子式 |
C8H10OS |
分子量 |
154.23 g/mol |
IUPAC 名称 |
ethoxysulfanylbenzene |
InChI |
InChI=1S/C8H10OS/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI 键 |
XYYJMADPFXZNGP-UHFFFAOYSA-N |
规范 SMILES |
CCOSC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


